Mal-PEG8-t-butyl ester

Übersicht

Beschreibung

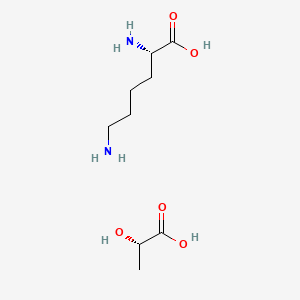

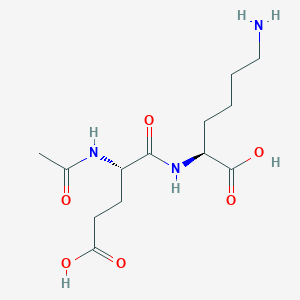

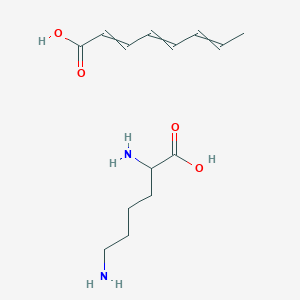

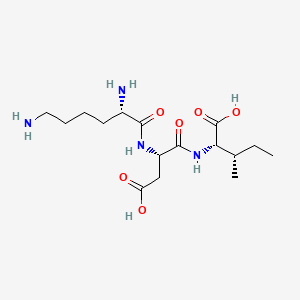

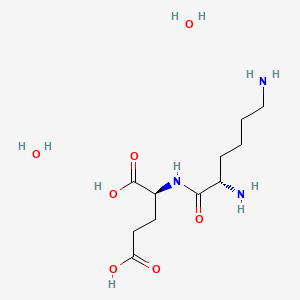

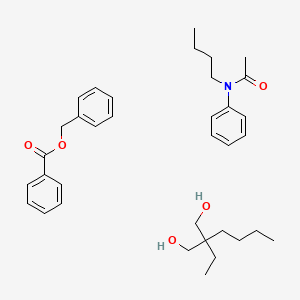

Mal-PEG8-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Synthesis Analysis

The synthesis of Mal-PEG8-t-butyl ester involves the reaction of a maleimide group and a t-butyl ester group . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis

The molecular structure of Mal-PEG8-t-butyl ester consists of a maleimide group and a t-butyl ester group linked through a linear PEG chain . The molecular weight is 577.7 g/mol and the molecular formula is C27H47NO12 .Chemical Reactions Analysis

The maleimide group in Mal-PEG8-t-butyl ester will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

Mal-PEG8-t-butyl ester has a molecular weight of 577.7 g/mol and a molecular formula of C27H47NO12 . It is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media .Wissenschaftliche Forschungsanwendungen

PEGylation in Drug Delivery

Mal-PEG8-t-butyl ester is frequently used in the PEGylation of pharmaceuticals, a process that involves attaching polyethylene glycol (PEG) chains to drugs or proteins to improve their efficacy and stability. The PEGylated compounds often exhibit increased half-life, reduced immunogenicity, and enhanced solubility. For instance, N-terminal site-specific PEGylation has been shown to enhance the circulation half-life of Thymosin alpha 1, a critical immune-modulating agent. This approach utilized a novel N-terminal modified Thymosin alpha 1 (Mal-Tα1), conjugated with methoxy polyethylene glycol thiol to form mPEG-Mal-Tα1, resulting in significantly increased immunoactivity and an extended half-life in vivo (Peng et al., 2019).

Application in Biomedical Materials

Mal-PEG8-t-butyl ester derivatives are also utilized in the creation of responsive hydrogels for biomedical applications, such as drug delivery and tissue engineering. For example, a study explored the use of a photosensitive o-nitrobenzyl (NB) ester linker of PEG with Mal as terminal groups to create functional hydrogels via Diels-Alder reactions. These hydrogels demonstrated programmable degradation properties and controlled release profiles, making them promising for various biomedical applications (Wei et al., 2021).

Advanced Polymer Synthesis

In polymer science, Mal-PEG8-t-butyl ester is involved in synthesizing complex polymers with specific properties. For instance, multi-block copolymers containing poly(ester–amide) segments with an ordered side group sequence have been synthesized using techniques involving tert-butyl isocyanoacetate and functional aldehyde, followed by selective hydrolysis. This method highlights the versatility and importance of Mal-PEG8-t-butyl ester in creating polymers with precise structural and functional characteristics (Lv et al., 2013).

Enhancing Biodegradation and Stability

Studies have also focused on enhancing the biodegradation and stability of materials using Mal-PEG8-t-butyl ester derivatives. For instance, research on the thermal and oxidative degradation and stabilization of polyethylene glycol (PEG) has provided insights into developing PEG as a thermal energy storage material. This study found that low molecular weight esters, including formic esters, were the main products of PEG's thermal degradation, emphasizing the role of Mal-PEG8-t-butyl ester derivatives in controlling degradation processes (Han et al., 1997).

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47NO12/c1-27(2,3)40-26(31)6-8-32-10-12-34-14-16-36-18-20-38-22-23-39-21-19-37-17-15-35-13-11-33-9-7-28-24(29)4-5-25(28)30/h4-5H,6-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOLDMZFBZWLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106410 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG8-t-butyl ester | |

CAS RN |

2055048-43-4 | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055048-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.